2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine
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Overview
Description
2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine is a synthetic organic compound belonging to the class of s-triazines. This compound is characterized by the presence of an amino group, a nicotinamido group, and a chloro-naphthyl group attached to a triazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Attachment of the Nicotinamido Group: The nicotinamido group can be attached via acylation reactions using nicotinic acid or its derivatives.
Incorporation of the Chloro-Naphthyl Group: The chloro-naphthyl group can be introduced through electrophilic aromatic substitution reactions using chloronaphthalene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are often selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chloronaphthalene derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Affecting Cellular Pathways: Influencing signaling pathways, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nicotinamido-6-(1-chloro-2-naphthyl)-s-triazine: Similar structure with a different position of the chloro group.
2-Amino-4-nicotinamido-6-(1-bromo-4-naphthyl)-s-triazine: Similar structure with a bromo group instead of a chloro group.
2-Amino-4-nicotinamido-6-(1-chloro-4-phenyl)-s-triazine: Similar structure with a phenyl group instead of a naphthyl group.
Uniqueness
2-Amino-4-nicotinamido-6-(1-chloro-4-naphthyl)-s-triazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-naphthyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
92616-39-2 |
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Molecular Formula |
C19H13ClN6O |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[4-amino-6-(4-chloronaphthalen-1-yl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN6O/c20-15-8-7-14(12-5-1-2-6-13(12)15)16-23-18(21)26-19(24-16)25-17(27)11-4-3-9-22-10-11/h1-10H,(H3,21,23,24,25,26,27) |
InChI Key |
YELYEIASXPSSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N |
Origin of Product |
United States |
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